9H-Carbazole-3,6-diacetic acid, 9-methyl-
Description
Carbazole derivatives are renowned for their applications in metal-organic frameworks (MOFs), organic electronics, and pharmaceuticals due to their rigid aromatic backbone and functional group versatility .
The methyl substituent at the 9-position likely enhances solubility in organic solvents compared to bulkier groups (e.g., benzyl or biphenyl) while minimally altering electronic properties. This balance makes it a candidate for tailored materials synthesis.
Properties
IUPAC Name |
2-[6-(carboxymethyl)-9-methylcarbazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-18-14-4-2-10(8-16(19)20)6-12(14)13-7-11(9-17(21)22)3-5-15(13)18/h2-7H,8-9H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOSYBTWMHMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)O)C3=C1C=CC(=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357948 | |
| Record name | 9H-Carbazole-3,6-diacetic acid, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56297-12-2 | |
| Record name | 9H-Carbazole-3,6-diacetic acid, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diacetic acid, 9-methyl- typically involves the functionalization of the carbazole nucleus at the 3 and 6 positions. One common method is the Schiff base condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with thiosemicarbazides . This reaction is carried out under mild conditions and results in high yields of the desired product .
Industrial Production Methods: Industrial production methods for carbazole derivatives often involve electropolymerization techniques. Carbazole moieties can be electropolymerized to form poly(2,7-carbazole) or poly(3,6-carbazole) derivatives . These methods are advantageous due to the lower bandgap energy values and the presence of poly para phenylene-like structures .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-3,6-diacetic acid, 9-methyl- undergoes various chemical reactions, including:
Oxidation: Carbazole derivatives can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic substitutions, such as formylation and acylation, are common at the 3 and 6 positions of the carbazole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and formylating agents are employed.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Reduced carbazole derivatives with modified electronic properties.
Substitution: Formylated and acylated carbazole derivatives.
Scientific Research Applications
Chemistry: Carbazole derivatives are used in the synthesis of conducting polymers, which have applications in organic light-emitting diodes (OLEDs), organic photorefractive materials, and organic field-effect transistors (OFETs) .
Biology: Carbazole compounds exhibit a range of biological activities, including antiproliferative, antitumor, antibacterial, anti-inflammatory, and antioxidant activities . These properties make them valuable in medicinal chemistry for developing new therapeutic agents.
Medicine: In medicinal chemistry, carbazole derivatives are explored for their potential as anticancer, antiviral, and antiparasitic agents . Their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase makes them candidates for treating neurodegenerative diseases .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and photoconductors . Their excellent thermal stability and photophysical properties make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9H-Carbazole-3,6-diacetic acid, 9-methyl- involves its interaction with molecular targets and pathways. Carbazole derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters in the brain . This mechanism is beneficial in treating neurodegenerative diseases like Alzheimer’s . Additionally, carbazole compounds can interact with DNA and proteins, leading to their antiproliferative and antitumor effects .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Solubility: Smaller substituents (methyl, ethyl) improve solubility in ethanol and DMSO compared to bulky aryl groups .
- Electronic Properties : Methyl groups donate electrons weakly, slightly raising the HOMO level of carbazole, which may affect charge transport in organic electronics.
- Framework Design: In MOFs, methyl’s compact size could limit pore flexibility compared to biphenyl or fluorenone spacers, reducing gas adsorption capacity .
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